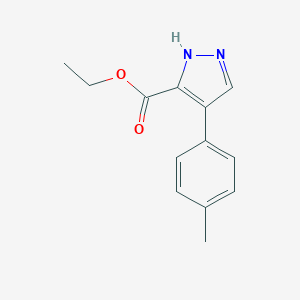
4-(4-methylphenyl)-1H-Pyrazole-3-carboxylic acid ethyl ester
カタログ番号 B180496
CAS番号:
187159-25-7
分子量: 230.26 g/mol
InChIキー: TXWIYVCLAFXSDA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Esters are a class of organic compounds that are derived from carboxylic acids . They are frequently the source of flavors and aromas in many fruits and flowers . Esters also make up the bulk of animal fats and vegetable oils—glycerides (fatty acid esters of glycerol) .
Synthesis Analysis
Esters can be synthesized from carboxylic acids, acid chlorides, and acid anhydrides . Carboxylic acids can react with alcohols to form esters in the presence of an acid catalyst . Acid chlorides and acid anhydrides also react with alcohols to form esters .Molecular Structure Analysis
Like the H–O–H bond in water, the R–O–H bond in alcohols is bent, and alcohol molecules are polar . This relationship is particularly apparent in small molecules and reflected in the physical and chemical properties of alcohols with low molar mass .Chemical Reactions Analysis
Esters can undergo several types of reactions. They can be hydrolyzed to carboxylic acids under acidic or basic conditions . Basic hydrolysis can be used to convert fats and oils into soap and is called a saponification reaction . Esters can be converted to amides via an aminolysis reaction . They can also undergo trans-esterification reactions to form different esters . Esters can be reduced to form alcohols or aldehydes depending on the reducing agent . Esters also react with organometallic compounds to form tertiary alcohols .Physical And Chemical Properties Analysis
Esters are often associated with pleasant smells and are frequently used in perfumes . They are also used as solvents for a variety of chemical reactions . The physical and chemical properties of esters can vary widely depending on their structure .Safety And Hazards
将来の方向性
特性
IUPAC Name |
ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-3-17-13(16)12-11(8-14-15-12)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXWIYVCLAFXSDA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(4-methylphenyl)-1H-pyrazole-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
4-tert-Butylcalix[4]arene tetraacetic acid
113215-72-8
7-Bromo-4H-chromen-4-one
168759-60-2
(5-Phenylpyridin-3-yl)methanol
187392-96-7
1-Methyl-4-oxocyclohexane-1-carbonitrile
121955-82-6

![4-tert-Butylcalix[4]arene tetraacetic acid](/img/structure/B180413.png)
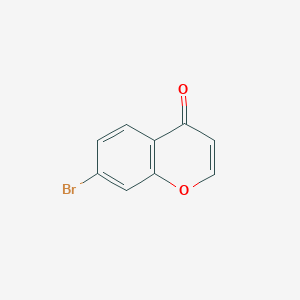
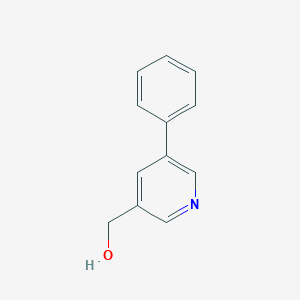
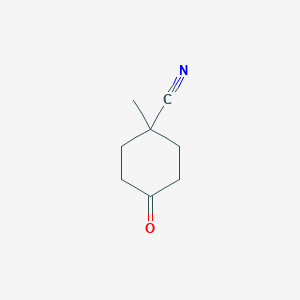
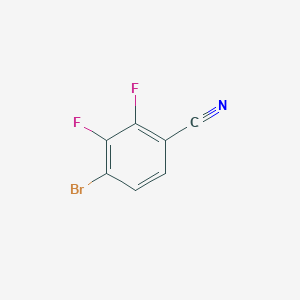
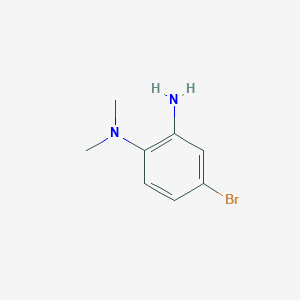
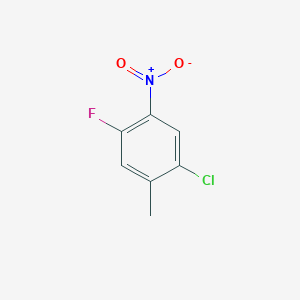
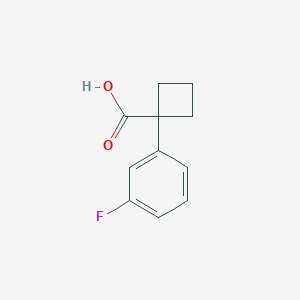
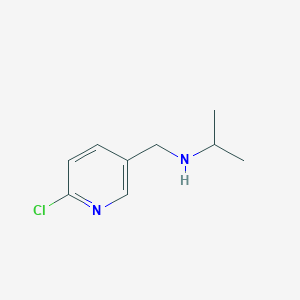
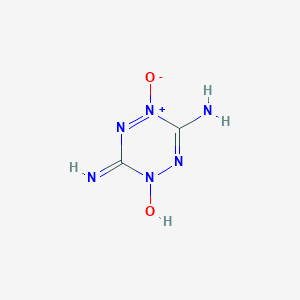

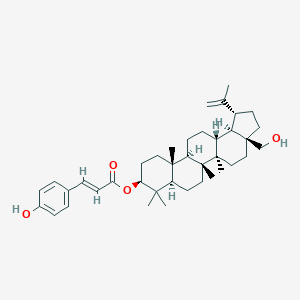
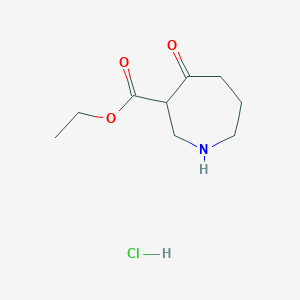
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B180438.png)